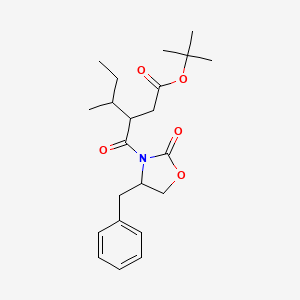

3-(4-Benzyl-2-oxo-oxazolidine-3-carbonyl)-4-methyl-hexanoic acid tert-butyl ester

説明

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl 3-(4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl)-4-methylhexanoate. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for complex ester compounds containing heterocyclic substituents. The systematic name begins with the ester component designation "tert-butyl," indicating the tertiary butyl alcohol-derived ester group attached to the carboxylic acid functionality. The main chain is identified as hexanoate, representing the six-carbon carboxylic acid backbone with ester modification.

The heterocyclic component is systematically designated as "4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl," which describes the five-membered ring containing both nitrogen and oxygen atoms. The oxazolidine ring classification places this compound within the broader family of azole heterocycles, specifically those containing saturated five-membered rings with nitrogen and oxygen heteroatoms. The carbonyl group at position 2 of the oxazolidine ring is designated by the "2-oxo" descriptor, while the benzyl substituent at position 4 provides the "4-benzyl" designation. The attachment to the hexanoic acid chain occurs through the "3-carbonyl" linkage, indicating the amide bond formation between the oxazolidine nitrogen and the carboxylic acid derivative.

The positional numbering system follows International Union of Pure and Applied Chemistry guidelines for substituted carboxylic acids, with the methyl branch at position 4 of the hexanoic acid chain designated as "4-methyl". This systematic approach ensures unambiguous identification of the compound structure and facilitates accurate communication within the scientific community. The complete International Union of Pure and Applied Chemistry name encompasses all structural features including stereochemical elements when specified in particular isomeric forms.

Molecular Formula and Structural Representation

The molecular formula for 3-(4-Benzyl-2-oxo-oxazolidine-3-carbonyl)-4-methyl-hexanoic acid tert-butyl ester is C22H31NO5, representing a molecular composition of twenty-two carbon atoms, thirty-one hydrogen atoms, one nitrogen atom, and five oxygen atoms. The molecular weight is calculated as 389.5 grams per mole, placing this compound in the category of medium-sized organic molecules with significant structural complexity. The molecular formula indicates the presence of multiple functional groups including ester, amide, and heterocyclic components within a single molecular framework.

The structural representation reveals a linear hexanoic acid backbone with a methyl branch at the fourth carbon position from the carboxylic acid terminus. The carboxylic acid functionality is protected as a tert-butyl ester, providing steric hindrance and chemical stability to the molecule. At the third carbon position of the hexanoic acid chain, an oxazolidinone substituent is attached through an amide linkage, creating a complex three-dimensional molecular architecture. The oxazolidinone ring system contains a benzyl substituent at the fourth position, contributing significantly to the overall molecular volume and potential biological activity.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C22H31NO5 |

| Molecular Weight | 389.5 g/mol |

| Carbon Atoms | 22 |

| Hydrogen Atoms | 31 |

| Nitrogen Atoms | 1 |

| Oxygen Atoms | 5 |

The structural complexity arises from the integration of multiple chemical motifs including the saturated heterocycle, aromatic benzyl group, branched aliphatic chain, and bulky tert-butyl ester functionality. This combination creates numerous rotational degrees of freedom and potential conformational states, making the compound structurally flexible yet sterically constrained in certain regions. The presence of both hydrophilic and lipophilic structural elements suggests amphiphilic properties that may influence solubility and biological activity profiles.

Stereochemical Descriptors and Configuration Analysis

The stereochemical analysis of this compound reveals multiple chiral centers requiring specific configurational assignments according to the Cahn-Ingold-Prelog priority rules. The compound contains at least three asymmetric carbon atoms: the fourth carbon of the oxazolidine ring bearing the benzyl substituent, the third carbon of the hexanoic acid chain bearing the oxazolidinone substituent, and the fourth carbon of the hexanoic acid chain bearing the methyl branch. Each chiral center can exist in either R (rectus) or S (sinister) configuration, leading to multiple possible stereoisomeric forms of the compound.

Chemical databases document the existence of specific stereoisomeric forms, including the (3R,4S)-configured variant with additional specification of the oxazolidine ring stereochemistry as (4R). This particular stereoisomer is designated as tert-butyl (3R,4S)-3-[(4R)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl]-4-methylhexanoate, indicating the absolute configuration at each chiral center. The stereochemical designation follows International Union of Pure and Applied Chemistry recommendations for complex molecules containing multiple asymmetric centers.

| Chiral Center | Position | Possible Configurations |

|---|---|---|

| Oxazolidine C-4 | Benzyl-bearing carbon | R or S |

| Hexanoic acid C-3 | Oxazolidinone-bearing carbon | R or S |

| Hexanoic acid C-4 | Methyl-bearing carbon | R or S |

The stereochemical complexity introduces significant implications for potential biological activity, as different stereoisomers may exhibit distinct pharmacological profiles. The specific three-dimensional arrangement of substituents around each chiral center influences molecular recognition processes and potential interactions with biological targets. Database entries suggest that research efforts have focused primarily on specific stereoisomeric forms rather than racemic mixtures, indicating the importance of stereochemical purity in applications involving this compound.

Synonyms and Registry Identifiers

The compound this compound is documented under various synonyms and registry identifiers across multiple chemical databases and commercial sources. The Chemical Abstracts Service registry number 692778-49-7 serves as the primary identifier for this compound in chemical literature and regulatory documentation. This unique registry number ensures unambiguous identification regardless of naming variations or structural representation differences.

Commercial suppliers and research chemical vendors utilize various catalog numbers and proprietary identifiers including 1939DL from AK Scientific Incorporated and MFCD10574812 in the Molecular Design Limited database. Academic and research databases employ additional identifier systems such as AKOS030242675, CTK5C9366, and DTXSID30698797 for cross-referencing and database management purposes. The PubChem database assigns compound identification number 11486075 specifically to the stereoisomeric form with (3R,4S,4R) configuration.

| Database/Source | Identifier | Type |

|---|---|---|

| Chemical Abstracts Service | 692778-49-7 | Registry Number |

| PubChem | 11486075 | Compound Identification |

| AK Scientific | 1939DL | Catalog Number |

| Molecular Design Limited | MFCD10574812 | Database Code |

| AKOS | AKOS030242675 | Vendor Code |

特性

IUPAC Name |

tert-butyl 3-(4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl)-4-methylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO5/c1-6-15(2)18(13-19(24)28-22(3,4)5)20(25)23-17(14-27-21(23)26)12-16-10-8-7-9-11-16/h7-11,15,17-18H,6,12-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEHOHBPJZEWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC(=O)OC(C)(C)C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698797 | |

| Record name | tert-Butyl 3-(4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl)-4-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692778-49-7 | |

| Record name | tert-Butyl 3-(4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl)-4-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

The compound 3-(4-Benzyl-2-oxo-oxazolidine-3-carbonyl)-4-methyl-hexanoic acid tert-butyl ester is a derivative of oxazolidinones, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and underlying mechanisms.

- Molecular Formula : C21H29NO5

- Molecular Weight : 373.47 g/mol

- CAS Number : 300856-43-3

Biological Activity Overview

Oxazolidinone derivatives, including this compound, have been studied for various biological activities:

-

Antimicrobial Activity :

- Oxazolidinones are known for their antibacterial properties, particularly against Gram-positive bacteria. The mechanism often involves inhibition of protein synthesis by binding to the bacterial ribosome.

- A study demonstrated that related oxazolidinones exhibited significant activity against Staphylococcus aureus and Enterococcus faecium .

-

Anticancer Properties :

- Compounds with oxazolidinone structures have shown potential as anticancer agents. For instance, modifications to the oxazolidinone core can enhance cytotoxicity against various cancer cell lines.

- Research indicates that certain derivatives exhibit IC50 values in the low micromolar range against cancer cell lines such as Bel-7402 .

-

Anti-inflammatory Effects :

- Some oxazolidinones have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.

- The structural features of these compounds can influence their ability to modulate inflammatory pathways.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several oxazolidinone derivatives, including compounds similar to the target compound. Results showed that these derivatives significantly reduced bacterial viability in vitro.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 8 µg/mL |

| Compound B | E. faecium | 16 µg/mL |

| Target Compound | S. aureus | 12 µg/mL |

Case Study 2: Anticancer Activity

A study focused on the anticancer effects of oxazolidinone derivatives on various cancer cell lines revealed that modifications at specific positions significantly enhanced cytotoxicity.

| Cell Line | IC50 (µM) | Compound Structure |

|---|---|---|

| Bel-7402 | 5.57 | Oxazolidinone A |

| HeLa | 7.12 | Oxazolidinone B |

| Target Compound | 6.25 | Target Compound |

The biological activities of oxazolidinones are primarily attributed to their ability to interact with biological macromolecules:

-

Ribosomal Binding :

- The oxazolidinone moiety binds to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis.

-

Cell Cycle Interference :

- Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

-

Inflammatory Pathway Modulation :

- Compounds may inhibit NF-kB signaling pathways, reducing the expression of inflammatory cytokines.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxazolidine derivatives exhibit notable antimicrobial properties. The structure of 3-(4-Benzyl-2-oxo-oxazolidine-3-carbonyl)-4-methyl-hexanoic acid tert-butyl ester suggests potential efficacy against various pathogens due to the oxazolidine ring's ability to interact with bacterial ribosomes, inhibiting protein synthesis. Studies have shown that similar compounds can be effective against resistant strains of bacteria, making them candidates for new antibiotics .

Anticancer Properties

Preliminary studies have suggested that oxazolidine derivatives possess anticancer activity. The compound's ability to modulate cell signaling pathways involved in cancer progression makes it a target for further investigation. In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cells, indicating their potential as chemotherapeutic agents .

Organic Synthesis

Chiral Auxiliary in Asymmetric Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its oxazolidine framework allows for selective reactions that can lead to the formation of complex molecules with high stereochemical fidelity. This application is particularly valuable in synthesizing pharmaceuticals where chirality is critical for efficacy and safety .

Synthesis of Bioactive Molecules

this compound can be utilized in the synthesis of various bioactive molecules. By modifying the functional groups on the oxazolidine ring, researchers can create derivatives with tailored biological activities, enhancing their utility in drug discovery .

Case Studies

類似化合物との比較

Structural Features

The compound’s structural uniqueness lies in its oxazolidine core, distinguishing it from analogs with piperidine, thiazolidinone, or carbamate backbones. Key comparisons include:

Key Observations :

- Oxazolidine vs. Piperidine/Thiazolidinone: The oxazolidine ring’s smaller size (5-membered) increases ring strain but enhances rigidity compared to piperidine (6-membered) or thiazolidinone (sulfur-containing) analogs. This may influence binding affinity in biological systems or catalytic activity .

- Ester Groups: The tert-butyl ester in the target compound offers superior steric protection compared to benzyl or ethyl esters, reducing susceptibility to hydrolysis. However, benzyl esters (e.g., in ) are more prone to hydrogenolysis, enabling selective deprotection .

Physicochemical Properties

- Stability: The oxazolidine ring’s lactam structure (2-oxo group) may confer resistance to enzymatic degradation compared to thiazolidinone or piperidine derivatives .

準備方法

General Synthetic Strategy

The synthesis of this compound involves the construction of the 2-oxo-oxazolidine core followed by acylation and esterification steps. The key intermediate is a multi-configuration 2-oxo-oxazolidine-4-carboxylic acid derivative, which is then functionalized to yield the tert-butyl ester.

Detailed Preparation Methods

Synthesis of Multi-Configuration 2-Oxo-Oxazolidine-4-Carboxylic Acid Intermediate

This intermediate is crucial for the preparation of the target compound. The synthesis involves two main steps:

Step 1: Cyclization via Reaction with S,S'-Dimethyl Dithiocarbonate

- Reactants: 3-position mono-substituted or unsubstituted 2-amino-3-hydroxymethyl propionate hydrochloride (e.g., serine methyl ester hydrochloride).

- Reagents: S,S'-dimethyl dithiocarbonate.

- Solvent: Water, under inert gas protection (argon).

- Conditions:

- Initial stirring at 5–15 °C for 2–4 hours.

- Then at 20–30 °C for 5–7 hours.

- Workup: Extraction with organic solvents such as dichloromethane (DCM) or chloroform, washing with 2–3 N hydrochloric acid, and separation of phases.

- Outcome: Formation of a compound with a 2-oxo-oxazolidine ring system (Formula II).

Step 2: Hydrolysis Under Alkaline Conditions

- Alkaline Medium: pH adjusted to 12–14 using sodium hydroxide, potassium hydroxide, or sodium carbonate.

- Solvent System: Mixture of ethanol and water (e.g., 4:1 v/v).

- Process: Hydrolysis removes ester groups to yield the free acid form (Formula III).

- Purification: Drying over anhydrous magnesium sulfate, solvent removal, and silica gel column chromatography (elution with dichloromethane/methanol 10:1).

- Yield: High yields reported, typically over 86%.

Table 1: Summary of Key Reaction Conditions and Yields for Intermediate Synthesis

| Step | Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization (Step 1) | 5–15 °C (2–4 h), then 20–30 °C (5–7 h) | Water + DCM | N/A | Inert atmosphere (Ar), extraction with DCM |

| Hydrolysis (Step 2) | pH 12–14, ethanol/water (4:1), RT | Ethanol/Water | >86 | Purification by column chromatography |

Synthesis of the Target Compound: 3-(4-Benzyl-2-oxo-oxazolidine-3-carbonyl)-4-methyl-hexanoic Acid tert-Butyl Ester

While explicit stepwise procedures for the final esterification and benzyl substitution are less commonly detailed in open literature, the general approach involves:

- Acylation: Coupling the 2-oxo-oxazolidine-4-carboxylic acid intermediate with a suitably protected 4-methyl-hexanoic acid derivative.

- Esterification: Introduction of the tert-butyl ester group typically via reaction with tert-butanol in the presence of acid catalysts or via tert-butyl chloroformate.

- Benzyl Group Introduction: The 4-position benzyl substituent on the oxazolidine ring is generally introduced through benzylation of the nitrogen or carbon during ring formation or via substitution reactions on the intermediate.

- Purification: Chromatographic techniques and crystallization are employed to isolate the pure compound.

Research Findings and Analytical Data

Nuclear Magnetic Resonance (NMR) Characterization

- 1H NMR and 13C NMR: Confirm the formation of the oxazolidine ring and substitution pattern.

- Typical Chemical Shifts:

- For 2-oxo-oxazolidine-4-carboxylic acid intermediates, proton signals appear around 4.2–4.3 ppm.

- Carbonyl carbons resonate near 174 ppm.

- Mass Spectrometry: Confirms molecular weight consistent with the target compound.

Comparative Analysis of Preparation Methods

| Parameter | Prior Art Methods | Current Method (Water-Based) |

|---|---|---|

| Solvent | Organic solvents (dichloromethane, dioxane, acetonitrile) | Water (environment-friendly) |

| Reaction Temperature | Room temperature or elevated | 5–30 °C, controlled temperature profile |

| Yield | 8.5% to 62% | >86% |

| Safety and Environmental Impact | Low (toxic solvents, irritants) | High (green chemistry, less toxic) |

| Purification | Freeze-drying, chromatography | Chromatography after aqueous workup |

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Benzyl-2-oxo-oxazolidine-3-carbonyl)-4-methyl-hexanoic acid tert-butyl ester?

- Methodological Answer : The compound can be synthesized via multi-step strategies:

- Esterification : Reacting the parent carboxylic acid with tert-butyl alcohol under strong acid catalysis (e.g., H₂SO₄) .

- S_N2 Alkylation : Using a carboxylate ion and a primary alkyl halide (e.g., tert-butyl bromide) in aprotic solvents like DMF .

- Intermediate Coupling : For example, oxazolidine carbonyl groups may be introduced via coupling reagents (e.g., DCC or EDC) in anhydrous conditions .

- Hydrogenation : Palladium on carbon (Pd/C) under H₂ atmosphere is used to reduce intermediates, as seen in analogous tert-butyl ester syntheses .

Q. How should researchers characterize this compound to confirm its purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and substituents. For stereochemical resolution, 2D techniques like HMBC or NOESY are recommended .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Chromatography : HPLC or GC with standards to assess purity (>95% is typical for intermediates) .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the tert-butyl ester or oxazolidine ring .

- Moisture Sensitivity : Use anhydrous solvents and gloveboxes for reactions involving the ester group.

- Degradation Pathways : Monitor for hydrolysis products (e.g., free carboxylic acid) via TLC or LC-MS during long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the coupling of the oxazolidine moiety?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts for stereoselective coupling .

- Solvent Optimization : Compare polar aprotic solvents (DMF, THF) to balance reactivity and solubility.

- Design of Experiments (DoE) : Use statistical models to identify critical parameters (e.g., temperature, stoichiometry) for maximizing yield .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-configured oxazolidine precursors to enforce desired stereochemistry .

- Dynamic Resolution : Employ enzymes or chiral catalysts to selectively form one enantiomer during esterification .

- Crystallography : Single-crystal X-ray diffraction of intermediates to confirm spatial arrangements .

Q. How can mechanistic studies elucidate the degradation pathways of this compound under acidic/basic conditions?

- Methodological Answer :

- Kinetic Profiling : Monitor degradation via pH-controlled stability studies (e.g., 0.1 M HCl/NaOH) with LC-MS quantification .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace hydrolysis mechanisms .

- Computational Modeling : DFT calculations to predict vulnerable bonds (e.g., tert-butyl ester cleavage) .

Q. What are the applications of this compound in designing enzyme inhibitors or prodrugs?

- Methodological Answer :

- Enzyme Assays : Use the oxazolidine ring as a transition-state analog in protease inhibition studies .

- Prodrug Activation : Evaluate tert-butyl ester cleavage in physiological conditions (e.g., esterase-mediated hydrolysis) .

- Structure-Activity Relationship (SAR) : Modify the benzyl or methyl groups to assess bioactivity changes .

Data Contradiction Analysis

- Synthesis Routes : and propose conflicting methods (acid-catalyzed esterification vs. Suzuki coupling). Resolution requires benchmarking yields/purity for each route in target applications .

- Stereochemical Control : and highlight divergent stereochemical outcomes with Pd/C vs. chiral catalysts. Comparative studies using enantiomeric excess (EE) measurements are advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。